5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKKSNPLMWIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 4-bromobenzylpiperidine. This intermediate is then reacted with 2-methylthiazolo[3,2-b][1,2,4]triazole under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Position Matters : The para vs. ortho bromine placement (e.g., target compound vs. CAS 439107-63-8) significantly alters steric and electronic profiles, impacting receptor binding .
- Piperidine vs. Piperazine : Piperazine-containing analogues () exhibit higher basicity, which may enhance solubility but reduce blood-brain barrier penetration compared to piperidine derivatives.
- Hydrogen Bonding : Hydroxyl or methoxy groups () improve solubility but may limit membrane permeability, a critical factor for CNS-targeting drugs.
- Synthetic Yields : Derivatives with methylene linkers () show moderate yields (54–67%), suggesting room for optimization in the target compound’s synthesis.
Biological Activity
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields such as pharmacology and agriculture.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperidine moiety and a bromophenyl group. Its molecular formula is , and it has a molecular weight of approximately 465.4 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with piperidine and bromobenzene under controlled conditions. The general procedure includes:
- Formation of the Thiazole Core : Utilizing known synthetic routes to generate the thiazole structure.
- Substitution Reactions : Attaching the piperidinyl and bromophenyl groups through nucleophilic substitution.
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 - 25 µg/mL |
| Escherichia coli | 25 - 50 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various studies report that triazole derivatives can induce apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : Likely involves modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study examined the efficacy of several thiazolo-triazole derivatives against resistant bacterial strains. The results indicated that modifications at specific positions on the triazole ring enhanced antibacterial activity significantly.
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.
Q & A
Q. Table 1: Optimization of Reaction Yields
| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | Ethanol | None | 62 | 92% |
| Cyclization | DMF | p-TSA | 78 | 96% |
| Purification | MeOH | – | – | 98% |
Basic: How should structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- 1H/13C NMR : Use 400 MHz NMR in DMSO-d6 to resolve peaks for the piperidine (δ 2.5–3.5 ppm), bromophenyl (δ 7.3–7.6 ppm), and triazole (δ 8.1–8.3 ppm) moieties. Compare with simulated spectra from DFT calculations .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
Standardized Assays : Use the same enzyme batch (e.g., Candida albicans 14α-demethylase) and controls (e.g., fluconazole) across studies.
Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding effects of byproducts .
Dose-Response Curves : Calculate IC50 values in triplicate with statistical validation (p<0.05) .
Q. Table 2: Antifungal Activity Variability
| Study | Purity (%) | IC50 (µM) | Assay Type |
|---|---|---|---|
| A | 92 | 12.3 | Microdilution |
| B | 98 | 5.7 | Agar Diffusion |
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
Focus on substituent effects:
Bromophenyl Group : Replace with 4-Cl or 4-CF3 to enhance lipophilicity and target binding (e.g., cytochrome P450 enzymes) .
Piperidine Modification : Introduce methyl or ethyl groups to modulate steric hindrance and improve blood-brain barrier penetration .
Triazole-Thiazole Core : Fluorinate the thiazole ring to boost metabolic stability .
Q. Table 3: SAR Trends for Analogues
| Substituent | LogP | IC50 (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Br | 3.2 | 5.7 | 0.12 |
| 4-CF3 | 3.8 | 3.1 | 0.08 |
| 4-Cl | 3.5 | 4.9 | 0.10 |
Advanced: What computational methods predict binding modes and ADME properties?
Methodological Answer:
Q. Table 4: Predicted vs. Experimental LogP
| Compound | Predicted LogP | Experimental LogP |
|---|---|---|
| Parent | 3.2 | 3.1 |
| 4-CF3 | 3.8 | 3.7 |
Basic: How can low synthetic yields be addressed during scale-up?
Methodological Answer:
- Catalyst Screening : Test p-toluenesulfonic acid (p-TSA) or iodine to accelerate cyclization (yield increase from 27% to 53% observed in similar triazoles) .
- Microwave Assistance : Reduce reaction time from 12h to 2h with 20% higher yield .
Advanced: What in vivo models are suitable for evaluating neuroactivity?
Methodological Answer:
- CNS Penetration : Use murine models (ICR mice) with tail-flick or rotarod tests to assess analgesic or sedative effects. Pre-dose with piperonyl butoxide to inhibit hepatic metabolism .
- Microdialysis : Quantify dopamine levels in striatum post-administration (LC-MS/MS detection) .
Basic: How are stability and storage conditions determined?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of the thiazole ring). Store at -20°C in amber vials under nitrogen .
Advanced: What are key pitfalls in interpreting enzyme inhibition data?
Methodological Answer:
- Non-Specific Binding : Use surface plasmon resonance (SPR) to differentiate specific vs. hydrophobic interactions.
- Redox Interference : Include control experiments with catalase to rule out false positives from reactive oxygen species .
Advanced: How can alternative scaffolds improve pharmacokinetics?
Methodological Answer:
Replace the thiazolo-triazole core with benzothiazole or pyrazoline derivatives to enhance solubility while retaining target affinity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
